6-Oxabicyclo[3.1.0]hexan-3-one

Enantioselective synthesis Epoxide ring-opening Prostaglandin intermediates

6-Oxabicyclo[3.1.0]hexan-3-one is a rigid fused bicyclic epoxide-ketone essential for stereocontrolled synthesis of conformationally locked nucleoside analogs and prostaglandin intermediates. Its unique [3.1.0] framework provides precise sugar-pucker mimicry unattainable with monocyclic analogs. The dual reactive sites enable enantioselective ring-opening and solid-state clathrate chemistry, yielding optically active 4-hydroxy-2-cyclopentenone derivatives critical for antiviral drug discovery. Not replaceable by 2-cyclopentenone or non-fused epoxy-ketones without compromising stereochemical integrity. For medicinal chemistry programs requiring stringent conformational control.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 74017-10-0
Cat. No. B3056766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.1.0]hexan-3-one
CAS74017-10-0
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1C2C(O2)CC1=O
InChIInChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2
InChIKeyVZMRGSWFCBXBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.1.0]hexan-3-one (CAS 74017-10-0): A Conformationally Locked Bicyclic Epoxide Building Block for Specialized Synthesis


6-Oxabicyclo[3.1.0]hexan-3-one (also known as 3,4-epoxycyclopentanone) is a conformationally constrained, fused bicyclic epoxide-ketone with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol [1]. Its structure combines a strained epoxide ring fused to a cyclopentanone scaffold, creating a rigid bicyclo[3.1.0]hexane framework . This inherent rigidity and the presence of dual reactive sites (epoxide and ketone) make it a specialized intermediate for stereocontrolled synthesis, particularly in the construction of complex chiral molecules such as conformationally locked nucleosides and prostaglandin analogs [2].

Why 6-Oxabicyclo[3.1.0]hexan-3-one Cannot Be Substituted by Simple Cyclopentenones or Non-Rigid Analogs


The chemical identity of 6-Oxabicyclo[3.1.0]hexan-3-one is defined by its unique, rigid bicyclic architecture, which cannot be replicated by its closest structural analogs, such as 2-cyclopentenone or other non-fused epoxy-ketones. This specific conformation is not a minor structural nuance but a functional requirement for applications demanding stereocontrol. For instance, the compound's utility in constructing conformationally locked nucleoside analogs, where the bicyclic scaffold precisely mimics a specific sugar pucker (e.g., North or South conformation), is a function of this rigid framework . A simple cyclopentenone or a less strained epoxide would not provide the same degree of conformational restriction, potentially leading to different or undesired stereochemical outcomes in subsequent reactions . Therefore, substituting this compound with a less expensive or more readily available analog may compromise the stereochemical integrity and, consequently, the biological or functional properties of the final product.

Quantitative Evidence for Selecting 6-Oxabicyclo[3.1.0]hexan-3-one over Alternative Starting Materials and In-Class Analogs


Synthetic Efficiency: Quantified Yield Advantage in Enantioselective Ring-Opening vs. Non-Epoxidized Precursors

The synthesis of 3,4-epoxycyclopentanone (6-Oxabicyclo[3.1.0]hexan-3-one) from 2-cyclopentenone is achieved with an isolated yield of 60% via epoxidation with trifluoroperacetic acid, providing multigram quantities without chromatographic purification . This yield is reported in the context of a two-step sequence that uses the resulting epoxide for an enantioselective ring-opening reaction. In contrast, the preparation of the immediate precursor, 2-cyclopentenone, involves a Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene .

Enantioselective synthesis Epoxide ring-opening Prostaglandin intermediates

Enhanced Reactivity in the Solid State: Superior Conversion in Heterogeneous Clathrate Systems vs. Liquid-Phase Reactions

When enclathrated within the chiral cages of tri-o-thymotide (TOT), 3,4-epoxycyclopentanone undergoes an acid-promoted allylic isomerization to yield optically active 4-hydroxycyclopent-2-en-1-one and the corresponding 4-chloro compound [1]. Critically, the study explicitly notes that the chemical behavior of the enclathrated substrate is 'strikingly at variance with those observed in liquid solutions' [1]. Furthermore, kinetic measurements and enantiomeric excess determinations revealed that the clathrate environment influences the diastereomeric progression of the reaction, leading to a larger enantiomeric excess for the 4-chloro product [1].

Solid-state organic chemistry Clathrate chemistry Asymmetric synthesis

Proven Utility as a Scaffold for Conformationally Locked Nucleosides with Antiviral Activity

The rigid 6-oxabicyclo[3.1.0]hexane template has been successfully employed as a core scaffold for synthesizing conformationally locked purine carbanucleosides [1]. The resulting adenosine and guanosine analogs, built from this specific bicyclic framework, exhibited moderate antiviral activity [1]. This application directly leverages the compound's structural rigidity to mimic the sugar conformation required for biological target engagement, a function that non-rigid alternatives cannot fulfill.

Medicinal chemistry Nucleoside analogs Antiviral research

Validated Application Scenarios for 6-Oxabicyclo[3.1.0]hexan-3-one Based on Comparative Evidence


Synthesis of Conformationally Locked Nucleoside Analogs for Antiviral Drug Discovery

Procurement is justified for medicinal chemistry programs focused on developing new antiviral agents that require precise conformational control. As demonstrated by the synthesis of carbanucleosides with confirmed antiviral activity, the 6-oxabicyclo[3.1.0]hexane core acts as a rigid scaffold that mimics the sugar pucker of natural nucleosides [1]. This level of control is not achievable with flexible, open-chain or monocyclic analogs, making this compound a critical starting material for exploring structure-activity relationships in this target class.

Asymmetric Synthesis of Chiral Prostaglandin and Cyclopentenone Intermediates

This compound is a key intermediate for producing optically active 4-hydroxy-2-cyclopentenone derivatives, which are valuable building blocks for prostaglandins and other bioactive molecules [2]. The evidence shows it can be subjected to enantioselective transformations, either via catalytic ring-opening or through unique solid-state reactions within chiral clathrates that offer stereochemical outcomes distinct from those in solution [1]. For synthetic chemists requiring enantiomerically enriched cyclopentenone building blocks, this epoxide provides a proven entry point that alternative achiral or non-epoxidized precursors do not.

Investigating Novel Solid-State Organic Reactions and Clathrate Chemistry

The compound's documented ability to form clathrates with tri-o-thymotide (TOT) and exhibit reactivity 'strikingly at variance' with solution-phase behavior makes it a model substrate for studying solid-state organic chemistry [1]. Researchers exploring the use of crystalline host-guest complexes to achieve unusual stereoselectivity or reaction pathways should consider this compound. Its behavior in TOT clathrates, including the generation of products with enhanced enantiomeric excess, provides a well-characterized system for further investigation and methodology development.

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